molecular formula C17H16N4O2S B5702830 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

Cat. No. B5702830
M. Wt: 340.4 g/mol
InChI Key: BRYCBUSEMVLUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is a chemical compound that has gained significant attention in the research community due to its potential in various biological applications. This compound belongs to the family of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Anticancer Properties

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea has shown promise as an anticancer agent. Research studies indicate that it exhibits cytotoxicity against cancer cell lines, including NCI-H460, A549, and MDA-MB-231. Although its potency may not surpass that of cisplatin, it demonstrates efficacy, particularly when derived from certain ligands.

Nucleic Acid Chemistry

The 4-methoxybenzyl group finds utility in nucleic acid chemistry. Specifically, it serves as a protecting group for the 2’-hydroxyl group of adenosine during the synthesis of oligoribonucleotides. This approach facilitates the synthesis via the phosphotriester method.

Multi-Target Directed Ligands (MTDLs)

A derivative of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea, 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE), has been rationally designed as a multi-target directed ligand (MTDL) . It shows affinity for β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, making it a promising candidate for disease development.

Solvent-Free Synthesis

Researchers have reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. This compound demonstrates potential applications in drug discovery and chemical synthesis .

properties

IUPAC Name

1-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-14-9-7-12(8-10-14)11-15-20-21-17(24-15)19-16(22)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYCBUSEMVLUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea

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